Epiglobulol

Descripción general

Descripción

Epiglobulol is a compound that has been synthesized through a novel Rh(I)-catalyzed cascade reaction. This reaction involves a hydroacylation of 4,6-dienal followed by a cycloisomerization of the resultant triene, leading to the formation of a bicyclo[5.3.0]decenone derivative. The Thorpe–Ingold effect is significant in the cycloisomerization step of this cascade cyclization, which ultimately allows for the synthesis of (±)-epiglobulol .

Synthesis Analysis

The synthesis of (±)-epiglobulol is achieved through a Rh(I)-catalyzed cascade reaction. This process is a combination of hydroacylation and cycloisomerization steps. The Thorpe–Ingold effect, which involves the relief of ring strain in cyclic systems, plays a crucial role in the stereoselective formation of the cyclization product. From this product, (±)-epiglobulol can be synthesized, demonstrating the potential for creating complex molecular structures through cascade reactions .

Molecular Structure Analysis

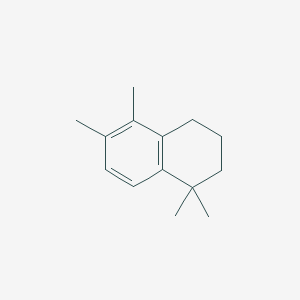

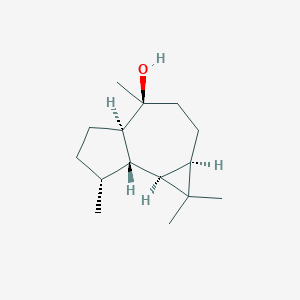

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the synthesis process indicates that this compound likely has a bicyclic structure as it is derived from a bicyclo[5.3.0]decenone derivative. The stereochemistry of this compound is influenced by the Thorpe–Ingold effect, which suggests that the compound has a defined three-dimensional shape critical to its chemical properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydroacylation and cycloisomerization. These reactions are catalyzed by a Rh(I) catalyst, which facilitates the transformation of 4,6-dienal into a complex bicyclic molecule. The Thorpe–Ingold effect contributes to the efficiency and selectivity of the cycloisomerization step, indicating that the molecular structure of this compound is intricately linked to the reaction conditions and catalyst used .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the synthesis and structural information suggest that this compound possesses unique properties due to its bicyclic nature and the presence of stereocenters. These properties would likely influence its reactivity and interactions with other molecules, such as proteins or enzymes, which could be explored in further studies .

Relevant Case Studies

There are no direct case studies involving this compound in the provided papers. However, the synthesis of complex molecules like this compound has broad implications in fields such as medicinal chemistry and materials science, where the creation of novel compounds can lead to the development of new drugs or materials with desirable properties .

Aplicaciones Científicas De Investigación

Investigación médica

Epiglobulol: es un compuesto sesquiterpénico que se ha identificado en diversas plantas medicinales. Es conocido por sus posibles propiedades terapéuticas. En la investigación médica, this compound podría explorarse por sus propiedades analgésicas y antiinflamatorias, ya que estas son características comunes de muchos sesquiterpenos . Estudios adicionales podrían investigar su papel en la aromaterapia y la fitoterapia, donde puede contribuir al tratamiento de dolencias a través de su inclusión en aceites esenciales .

Análisis ambiental

En la ciencia ambiental, This compound podría usarse como un bioindicador para monitorear la salud de los ecosistemas. Su presencia y concentración en muestras de plantas pueden indicar el nivel de ciertos factores ambientales como contaminantes o el impacto del cambio climático en la vegetación.

Aplicaciones industriales

This compound: tiene aplicaciones potenciales en la industria de la perfumería debido a sus propiedades aromáticas. Podría utilizarse en la formulación de perfumes y esencias. Además, su estabilidad química podría convertirlo en un candidato para su uso en matrices no volátiles de productos industriales .

Investigación biotecnológica

En la biotecnología, This compound podría utilizarse en procesos de ingeniería genética y fermentación microbiana. Su papel en la síntesis de compuestos orgánicos complejos y como precursor de moléculas bioactivas podría ser fundamental en el desarrollo de nuevas aplicaciones biotecnológicas .

Estudios agrícolas

This compound: podría tener aplicaciones en la agricultura, particularmente en el manejo de plagas y la protección de cultivos. Su presencia natural en ciertas plantas sugiere que podría tener un papel en los mecanismos de defensa de las plantas, que pueden aprovecharse para desarrollar pesticidas o herbicidas naturales .

Ciencia de los materiales

En la ciencia de los materiales, This compound podría investigarse por sus propiedades cuando se incorpora a polímeros y recubrimientos. Su potencial para mejorar la durabilidad o la biodegradabilidad de los materiales podría conducir a aplicaciones innovadoras en el desarrollo de materiales sostenibles .

Mecanismo De Acción

Target of Action

Epiglobulol, a sesquiterpenoid , has been found to inhibit the recombinant human UDP-glucuronosyltransferase (UGT) 2B7 . UGT2B7 is an enzyme involved in the metabolism and elimination of potentially harmful compounds, including drugs and endogenous substances .

Mode of Action

It is known that this compound can inhibit the activity of ugt2b7 , which may lead to changes in the metabolism and elimination of certain substances in the body.

Biochemical Pathways

This compound is thought to be involved in the pentose phosphate pathway (PPP) . The PPP is a metabolic pathway parallel to glycolysis and plays a key role in generating NADPH and pentoses (5-carbon sugars). NADPH is used in reductive biosynthesis reactions within cells, and pentoses are essential for the synthesis of nucleotides .

Pharmacokinetics

Understanding these properties is crucial for predicting the bioavailability of the compound

Result of Action

It has been reported to show antibacterial activities and can strongly inhibit the growth of foodborne microorganisms . This suggests that this compound may have potential applications in the treatment of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . Additionally, the individual’s diet, lifestyle, and exposure to other environmental contaminants can also influence the compound’s action .

Propiedades

IUPAC Name |

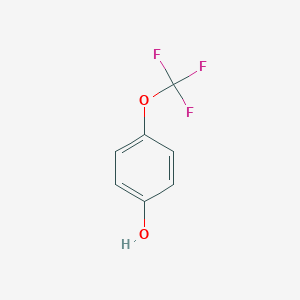

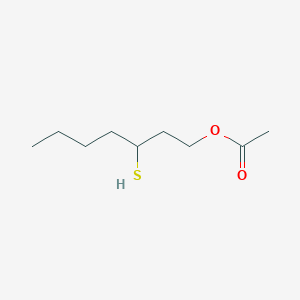

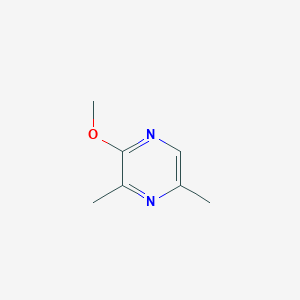

(1aR,4S,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPYQRXGNDJFU-RWXDJMAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88728-58-9 | |

| Record name | Epiglobulol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088728589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)